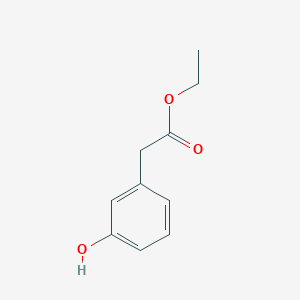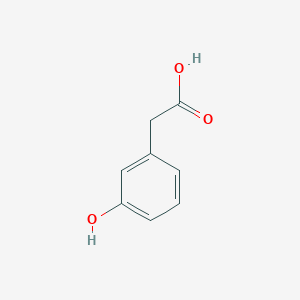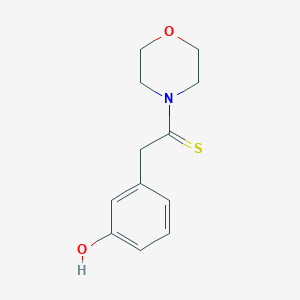
Sphondin
Descripción general
Descripción
Synthesis Analysis
While specific studies directly detailing the synthesis of sphondin were not identified, furanocoumarins like this compound often involve complex organic synthesis routes. The synthesis of related compounds involves preparative chromatography and various organic reactions, indicating the intricate processes needed to isolate and synthesize compounds like this compound (Maksyutina, 1965).
Molecular Structure Analysis
This compound's structure as a furanocoumarin suggests a bicyclic system containing a furan ring fused with a coumarin. Furanocoumarins are characterized by their unique molecular frameworks, which contribute to their biological activities. The elucidation of the composition of pastinacin indicates the presence of this compound alongside other isomeric components, highlighting its structural complexity (Maksyutina, 1965).
Chemical Reactions and Properties
This compound has been studied for its inhibitory effects on IL-1beta-induced cyclooxygenase-2 expression in human pulmonary epithelial cells. This suggests that this compound participates in specific chemical reactions within biological systems, modulating enzymatic activities and signaling pathways. Its ability to attenuate COX-2 protein expression and PGE(2) release underscores its chemical reactivity and interaction with cellular components (Yang et al., 2002).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and optical activity, are crucial for its application in research and potential therapeutic use. Although specific details on the physical properties of this compound were not found in the literature, the physical properties of furanocoumarins typically include moderate to low solubility in water and higher solubility in organic solvents, which are important for their extraction and purification processes.
Chemical Properties Analysis
Furanocoumarins, including this compound, exhibit a range of chemical properties, such as phototoxicity and the ability to form cycloadducts with nucleic acid components under UV light. This photoreactivity is significant in the context of biological studies and potential therapeutic applications. This compound's interaction with cellular proteins, such as inhibiting COX-2 expression, also highlights its chemical properties related to biological systems (Yang et al., 2002).
Aplicaciones Científicas De Investigación
Inhibición de la replicación del virus de la hepatitis B (VHB)
Se ha encontrado que Sphondin bloquea de manera eficiente la producción de HBsAg y la transcripción de cccDNA, los cuales son pasos cruciales en la replicación del virus de la hepatitis B (VHB) . Esto se logra mediante la promoción de la degradación de HBx . Se encontró que el compuesto era altamente efectivo y de baja citotoxicidad .
Propiedades antiinflamatorias
This compound, un derivado de furanocumarina aislado de Heracleum laciniatum, ha demostrado poseer un efecto inhibitorio sobre el aumento inducido por IL-1β en el nivel de proteína COX-2 y la liberación de PGE 2 en células A549 . Esto sugiere que this compound puede tener aplicaciones terapéuticas potenciales como un fármaco antiinflamatorio, particularmente en el contexto de la inflamación de las vías respiratorias .
Supresión de la actividad de NF-κB
El mecanismo inhibitorio de this compound sobre la expresión de COX-2 inducida por IL-1β puede ser, al menos en parte, a través de la supresión de la actividad de NF-κB . NF-κB es un complejo proteico que controla la transcripción del ADN y juega un papel clave en la regulación de la respuesta inmunitaria a la infección .
Mecanismo De Acción
Target of Action
Sphondin primarily targets the HBx protein of the Hepatitis B virus (HBV) . HBx is a key regulatory protein that plays a crucial role in the replication of HBV, making it a significant target for antiviral strategies .
Mode of Action
This compound interacts with its target, the HBx protein, by preferentially binding to it at residue Arg72 . This binding leads to an increased degradation of the HBx protein via the 26S proteasome . As a result, the recruitment of HBx to cccDNA is significantly reduced .
Biochemical Pathways
The interaction of this compound with the HBx protein affects the cccDNA transcriptional activity, a critical step in the HBV replication process . This compound markedly inhibits cccDNA transcriptional activity without affecting the cccDNA level . This leads to a decrease in both intracellular HBsAg production and HBV RNA levels .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of both intracellular HBsAg production and HBV RNA levels . By promoting the degradation of the HBx protein, this compound effectively inhibits cccDNA transcription and HBsAg expression .
Safety and Hazards
Propiedades
IUPAC Name |
6-methoxyfuro[2,3-h]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c1-14-9-6-7-2-3-10(13)16-11(7)8-4-5-15-12(8)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCJNIBLOSKIQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C3C(=C1)C=CC(=O)O3)C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197481 | |
| Record name | Sphondin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
White powder | |
CAS RN |
483-66-9 | |
| Record name | Sphondin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=483-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sphondin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sphondin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sphondin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Sphondin exhibits antiviral activity against HBV by binding to the HBx protein, specifically at the Arg72 residue. [] This interaction promotes the degradation of HBx via the 26S proteasome pathway. []
A: HBx protein is crucial for HBV replication as it facilitates the transcription of the viral covalently closed circular DNA (cccDNA). [] By promoting HBx degradation, this compound reduces HBx recruitment to cccDNA, thereby inhibiting cccDNA transcription and subsequently, the production of HBsAg (Hepatitis B surface antigen). []
ANone: The molecular formula of this compound is C15H12O4, and its molecular weight is 256.25 g/mol.
A: While the provided papers mention the use of spectroscopic methods like H1NMR, IR, C NMR, and DEPT-135 for this compound identification, [, , ] specific spectroscopic data is not detailed within the text.
ANone: The research papers do not indicate any catalytic properties associated with this compound. Its primary mode of action is through binding and promoting protein degradation.
ANone: The provided research papers primarily focus on the biological activity, chemical characterization, and some aspects of this compound's mechanism of action. They do not provide sufficient information to answer questions related to aspects 5-26.
A: Early research identified this compound as a phototoxic compound present in plants like Heracleum laciniatum. [, , , ] Studies on its phototoxic potential and action spectrum were conducted, highlighting its ability to induce photosensitivity. [, , ]
A: Research indicates that this compound exhibits inhibitory effects on the growth of human bladder carcinoma cell line E-J in vitro. [] Additionally, it displays antifungal activity against citrus fungus pathogens. [] These findings suggest potential applications of this compound in oncology and agriculture.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



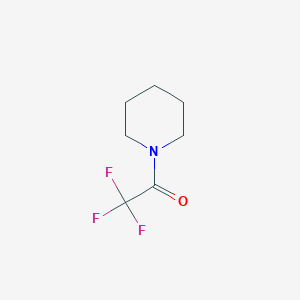

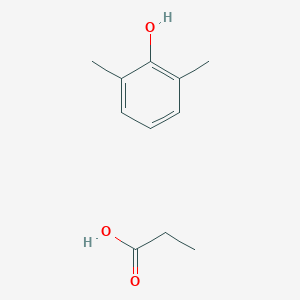

![(3R,4S,5R)-4-Hydroxy-5-[(1S)-1-hydroxy-2-methylpropyl]-3-methyl-2-pyrrolidinone-5-carboxylic Acid](/img/structure/B16567.png)
![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-hydroxymethyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B16569.png)
![(2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester](/img/structure/B16575.png)
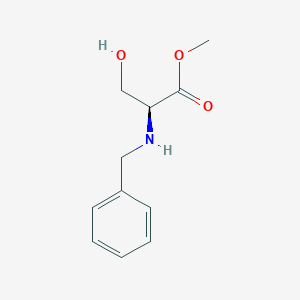
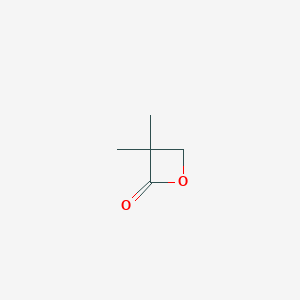
![Ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate](/img/structure/B16580.png)

